
4-Formylbenzoic acid
Overview
Description
4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.13. It is characterized by a benzene ring substituted with both an aldehyde and a carboxylic acid group at the para positions. This compound appears as a pale yellow fine crystalline powder and exhibits high thermal stability with a melting point ranging from 247 to 250°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylbenzoic acid can be synthesized through the oxidation of aldehydes. One common method involves the use of copper (II) acetylacetonate (Cu(acac)2) and sodium hydroxide (NaOH) as catalysts, with oxygen as the oxidizing agent. The reaction is carried out by flushing a reaction vessel with oxygen, adding the catalysts, and warming the mixture to 50°C before introducing 1,4-Benzenedicarboxaldehyde (terephthalaldehyde) .
Industrial Production Methods: Industrial production methods for this compound include the diazonium salt method, gas phase catalytic oxidation method, and amide dehydration method. these methods often have drawbacks such as high toxicity, long and complicated processes, high industrial application costs, and low yields .
Chemical Reactions Analysis
Exo-Cyclic Enone Formation with Dihydrolevoglucosenone (DHGL)
4-Formylbenzoic acid reacts with DHGL in the presence of piperidine or pyrrolidine to yield exo-cyclic enones. The reaction proceeds via a base-catalyzed aldol condensation mechanism :
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Product : Crystalline exo-cyclic enone (69% yield).
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Side Products : Two distinct products (Rf = 0.67 and 0.87) form with 2-formyl benzoic acid, suggesting isomerization (E/Z) or cyclic byproduct formation under prolonged heating .
Reactants | Conditions | Products | Yield | Reference |
---|---|---|---|---|
This compound + DHGL | Piperidine, reflux | Exo-cyclic enone (4) | 69% | |
2-Formyl benzoic acid + DHGL | Pyrrolidine, reflux | Mixture of E/Z enones (3) | 75% |
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
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Esterification : Reacts with alcohols (e.g., ethanol) under acidic or coupling conditions .
-
Amidation : Forms benzamide derivatives with amines using coupling agents like EDCI/HOBt .
Reaction Type | Reagents/Conditions | Product Example | Yield | Reference |
---|---|---|---|---|
Esterification | SOCl₂, DMF, dimethylamine | 4-Formyl-N,N-dimethylbenzamide | 53% | |
Amidation | EDCI, HOBt, DIEA, DCM | Peptide-coupled derivatives | 93% |
Friedel-Crafts Alkylation
In DMSO-mediated reactions, the aldehyde group forms thionium intermediates, enabling electrophilic aromatic substitution :
Oxime Formation
Reacts with hydroxylamine derivatives to form hydrazones or oximes :
Nucleophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
N-tert-Butylhydroxylamine | EtOH, 60°C, 4h | 4-Formylbenzoyl oxime | 93% |
Oxidation to Terephthalic Acid
Under oxidative conditions (Cu(acac)₂/O₂), the aldehyde group oxidizes to a carboxylic acid, yielding terephthalic acid :
Dissociation Constants
In 2-methoxy ethanol, the dissociation constant (pKa) of this compound derivatives correlates with substituent effects (e.g., alkoxy groups) :
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C8H6O3
- Molecular Weight : 150.13 g/mol
- Melting Point : 247-250 °C
- Boiling Point : 332.6 °C
- Solubility : Soluble in anhydrous ethanol
- CAS Number : 619-66-9
4-Formylbenzoic acid is a pale yellow crystalline powder with high thermal stability. It is classified as an irritant, necessitating careful handling and storage .
Antiviral Drug Development
This compound plays a crucial role in synthesizing peptide-hybrid inhibitors targeting the dengue virus protease. These inhibitors incorporate N-substituted 5-arylidenethiazolidinone heterocycles, which enhance their antiviral activity. Structural variations significantly affect their inhibition mechanisms and cytotoxicity .
Diabetes Treatment
The compound is also utilized in developing human glucagon receptor antagonists featuring thiazole cores. These antagonists exhibit improved pharmacokinetic properties and species selectivity for glucagon receptor binding, making them promising candidates for diabetes treatment .
Sugar Chemosensors
This compound is employed in the development of sugar chemosensors that detect fructose concentrations. The compound forms complexes with sugar molecules, allowing for sensitive detection using techniques like fluorescence spectroscopy. This application is particularly relevant in food and beverage industries where sugar content needs monitoring .
Antibacterial Research
This compound and its derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Derivatives modified with various substituents (e.g., methyl, ethyl groups) have shown promising results against strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential of these compounds as new antibacterial agents .
Enzymatic Studies
As a molecular probe, this compound assists in investigating transketolase reactions with aromatic aldehydes. The reactivity of transketolase is influenced by the structure of aldehydes, providing insights into enzyme activity modulation. This application underscores its relevance in biochemical research .
Data Table of Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Antiviral drug synthesis | Inhibitors for dengue virus protease |
Diabetes treatment | Human glucagon receptor antagonists | |
Sensor Technology | Sugar chemosensors | Sensitive detection of fructose |
Antibacterial Research | Antibacterial agents | Effective against Staphylococcus aureus and E. coli |
Enzymatic Studies | Molecular probe for transketolase reactions | Insights into enzyme reactivity |
Case Studies
- Antiviral Activity Study : Researchers synthesized a series of inhibitors based on this compound and tested their efficacy against dengue virus protease. The most effective compounds exhibited IC50 values in the nanomolar range, indicating strong antiviral potential.
- Sugar Detection : A study demonstrated that a chemosensor based on this compound could detect fructose concentrations as low as 10 µM using fluorescence methods, showcasing its practical application in food quality control.
- Antibacterial Efficacy : In a comparative study, various derivatives of this compound were tested against multiple bacterial strains. The ethyl derivative showed the highest antibacterial activity with an MIC value of 32 µg/mL against E. coli.
Mechanism of Action
The mechanism of action of 4-Formylbenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it contributes to the synthesis of human glucagon receptor antagonists with thiazole cores. These antagonists exhibit potent activity against the human glucagon receptor, improving pharmacokinetic properties .
Comparison with Similar Compounds
4-Formylbenzoic acid can be compared with other similar compounds such as:
3-Formylbenzoic acid: Similar structure but with the formyl group at the meta position.
4-Mercaptobenzoic acid: Contains a thiol group instead of an aldehyde group.
4-Methoxybenzyl alcohol: Contains a methoxy group instead of a carboxylic acid group
The uniqueness of this compound lies in its dual functional groups (aldehyde and carboxylic acid) at the para positions, which make it a versatile intermediate in various chemical syntheses.
Biological Activity
4-Formylbenzoic acid (4-FBA) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial research and enzymatic studies. This article explores the biological activity of 4-FBA, emphasizing its antibacterial properties, applications in molecular probes, and relevant research findings.
General Overview
This compound is characterized by its formyl group attached to a benzoic acid structure, giving it unique chemical properties that facilitate various interactions with biological systems. Its derivatives have been synthesized and tested for enhanced biological activities.
Antibacterial Activity
4-FBA and its derivatives have shown promising antibacterial properties against a range of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various bacteria:
Compound | Bacteria | MIC (µg/ml) |
---|---|---|
4b | Staphylococcus aureus | 1.95 - 3.91 |
4b | Micrococcus spp. | 0.98 |
4b | Bacillus spp. | 7.81 - 15.62 |
Ethyl derivative | Staphylococcus aureus | Not specified |
Ethyl derivative | Escherichia coli | Not specified |
Research indicates that certain derivatives of 4-FBA exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) . For instance, a study highlighted that the ethyl derivative of 4-FBA demonstrated strong antibacterial effects, suggesting potential for development into new antibacterial agents .
The mechanisms underlying the antibacterial activity of 4-FBA derivatives involve interaction with bacterial enzymes and cellular components. Molecular docking studies have indicated that these compounds may target gyrase B, an essential enzyme involved in DNA replication in bacteria . The interaction energies calculated through Density Functional Theory (DFT) suggest that these compounds bind more strongly to guanine than cytosine, indicating a preferential interaction with DNA .
Applications in Enzymatic Studies
In addition to its antibacterial properties, 4-FBA serves as a molecular probe in enzymatic studies, particularly in investigating the reactivity of transketolase with aromatic aldehydes. Research has shown that the structure of the aldehyde significantly influences its reactivity with transketolase, which plays a crucial role in the pentose phosphate pathway . By using 4-FBA as a probe, researchers can gain insights into enzyme-substrate interactions and design better probes for studying enzymatic mechanisms.
Case Studies
Several case studies highlight the biological activities and applications of 4-FBA:
- Synthesis and Characterization : A study synthesized ten novel Schiff base derivatives of 4-FBA and evaluated their antibacterial activity using broth microdilution methods. The results indicated that several derivatives exhibited high antibacterial efficacy, particularly against Staphylococcus aureus and Micrococcus spp. .
- Molecular Probes : Research utilizing 4-FBA as a molecular probe has elucidated factors affecting transketolase activity, providing valuable information for future enzymatic studies .
- Antibacterial Derivatives : A systematic investigation into various substituted derivatives of 4-FBA revealed that modifications could enhance antibacterial properties significantly, paving the way for new therapeutic agents .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the solubility of 4-formylbenzoic acid in organic solvents?
- Methodology : Use dynamic methods with laser monitoring to observe dissolution completion. For example, solubility in N,N-dimethylformamide was measured by tracking dissolution at temperatures from 314–370 K using the Buchowski λh-model, achieving a 2.4% mean relative deviation . Polynomial expressions (e.g., Eq. 48) can model temperature-dependent solubility in solvents like N-methyl-2-pyrrolidone (296–341 K), with root-mean-square deviations of ~0.0005 mole fraction .
- Key parameters : Temperature range, solvent polarity, and curve-fitting models (e.g., λh or polynomial equations).
Q. How can dissociation constants of this compound derivatives be measured accurately?
- Methodology : Conductivity measurements are effective for studying dissociation in aqueous or mixed solvents. For substituted derivatives (e.g., 2-substituted analogs), ensure precise control of ionic strength and temperature to minimize experimental error .
- Data analysis : Use the Debye-Hückel equation to correct for ionic interactions and derive intrinsic dissociation constants.
Q. What spectroscopic techniques are suitable for structural characterization of this compound?
- Techniques :
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹ for the aldehyde and carboxylic acid groups) .
- NMR : Analyze proton environments (e.g., aldehyde proton at ~10 ppm in -NMR) .
- UV-Vis : Monitor electronic transitions in coordination complexes (e.g., Schiff bases) .
Advanced Research Questions
Q. How does this compound function in synthesizing self-healing polymers?
- Mechanism : React the aldehyde group with amines (e.g., 3,4-diaminobenzoic acid) to form dynamic Schiff base linkages. These reversible imine bonds enable autonomous self-healing in polyvinyl alcohol (PVA) matrices .
- Optimization : Adjust cross-linking density by varying the molar ratio of this compound to diamine. Characterize thermal stability via thermogravimetric analysis (TGA) and mechanical properties via tensile testing .
Q. What strategies improve the catalytic efficiency of transketolase enzymes using this compound derivatives?
- Approach : Structural analogs like 4-FBA can act as competitive inhibitors or cofactor mimics. Use X-ray crystallography to analyze enzyme-ligand binding modes and identify critical residues for substrate recognition .
- Experimental design : Compare binding affinities of 3-FBA, 4-FBA, and 3-HBA using isothermal titration calorimetry (ITC) .
Q. How do Schiff base complexes of this compound exhibit fluorescence and electrochemical activity?
- Synthesis : React 4-FBA with aminothiophenol or bromoaniline to form hydrazone derivatives. Characterize complexes via cyclic voltammetry (redox peaks at ~0.5 V) and fluorescence spectroscopy (emission maxima at 450–500 nm) .
- Applications : Potential use in sensors or optoelectronic devices due to tunable emission and redox properties .
Q. Data Contradictions and Resolution
Q. Why do solubility values for this compound vary across studies?
- Sources of discrepancy : Differences in solvent purity, temperature calibration, and dissolution endpoint detection (e.g., visual vs. laser monitoring).
- Resolution : Standardize protocols using laser-monitored dynamic methods and validate against IUPAC-NIST datasets .
Q. How to address conflicting reports on the thermal stability of 4-FBA-based polymers?
- Analysis : Cross-linking density and solvent residues (e.g., unreacted DCC) may alter degradation profiles. Use TGA coupled with mass spectrometry (TGA-MS) to identify decomposition products and refine synthesis conditions .
Q. Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to prevent skin/eye irritation .
- Work in ventilated areas to avoid inhalation of dust .
- Store at 2–30°C in airtight containers to prevent degradation .
Q. How to ensure reproducibility in synthesizing 4-FBA coordination polymers?
- Tips :
- Control reaction pH (e.g., ~7.5 for barium coordination polymers) to stabilize deprotonated carboxylate groups .
- Use single-crystal X-ray diffraction to verify structural consistency across batches .
Q. Tables
Property | Value | Reference |
---|---|---|
Melting Point | 256°C | |
Solubility in Water (20°C) | 0.1 g/L | |
λh-model Parameters (DMF) | λ = 1.398×10⁻⁷, h = 2879.94 |
Properties
IUPAC Name |
4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUHYARYYWKXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027249 | |
Record name | 4-Carboxybenzaldehyde | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | 4-Formylbenzoic acid | |
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Boiling Point |
SUBLIMES BEFORE REACHING BOILING POINT | |
Record name | 4-FORMYLBENZOIC ACID | |
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Solubility |
SLIGHTLY SOLUBLE IN HOT WATER; VERY SOLUBLE IN ALCOHOL; SOLUBLE IN ETHER AND IN CHOLROFORM | |
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Vapor Pressure |
0.000375 [mmHg] | |
Record name | 4-Formylbenzoic acid | |
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CAS No. |
619-66-9 | |
Record name | 4-Formylbenzoic acid | |
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Record name | 4-FORMYLBENZOIC ACID | |
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Record name | Benzoic acid, 4-formyl- | |
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Record name | 4-Carboxybenzaldehyde | |
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Record name | 4-FORMYLBENZOIC ACID | |
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Melting Point |
256 °C | |
Record name | 4-FORMYLBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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